BenchChemオンラインストアへようこそ!

3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic small molecule (C₇H₈BrN₃O; MW ~230.06) containing a privileged pyrazolo[1,5-a]pyrazin-4(5H)-one core. This scaffold functions as a purine bioisostere and has been validated as a versatile starting point for kinase-directed and CNS-targeted drug discovery programs.

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
Cat. No. B15220702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=NN2CCNC(=O)C2=C1Br
InChIInChI=1S/C7H8BrN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H2,1H3,(H,9,12)
InChIKeyDZIJBEQCHGTLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Core Scaffold Identity and Procurement Context


3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic small molecule (C₇H₈BrN₃O; MW ~230.06) containing a privileged pyrazolo[1,5-a]pyrazin-4(5H)-one core. This scaffold functions as a purine bioisostere and has been validated as a versatile starting point for kinase-directed and CNS-targeted drug discovery programs . The compound features a reactive bromine atom at position 3 and a methyl group at position 2, enabling regioselective cross-coupling diversification (e.g., Suzuki, Buchwald–Hartwig) that is unavailable in the des-bromo or des-methyl core analogues.

Why Generic Substitution of 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Is Not Possible


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one series, the nature and position of substituents critically control target potency, selectivity, and ADMET properties. The 3-bromo substituent provides a synthetic handle for late-stage functionalization that is absent in the des-bromo core (CAS 1301714-00-0) or 2-methyl-only analogues (CAS 1301714-05-5). Published SAR data show that incremental structural changes on this scaffold drive 100-fold differences in mGluR2 NAM potency and shift antiproliferative IC₅₀ values from inactive (>100 µM) to 7.0 µM in A549 NSCLC cells . Interchanging 3-bromo-2-methyl with a 3‑H, 3‑Cl, or 3‑CH₃ analogue therefore risks complete loss of the desired biological or synthetic profile, making targeted procurement of the exact substitution pattern essential for reproducible research.

Quantitative Differentiation Evidence for 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Versus Closest Analogues


Synthetic Versatility: 3-Br Enables Cross-Coupling Diversification Absent in Des-Bromo Core

The C3–Br bond in 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one serves as a universal synthetic handle for Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings. The des-bromo core scaffold 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1301714-00-0) and the 2-methyl-only analogue (CAS 1301714-05-5) lack this reactive site, requiring de novo synthesis for each analogue . SAR campaigns exploiting this bromine handle have produced mGluR2 NAMs with a 100-fold potency improvement (compound 11 IC₅₀ = 8.9 nM vs. initial hit) through iterative C3 diversification .

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

PI3K Pathway Inhibition: C3-Bromo/C2-Methyl Pattern Achieves Single-Digit µM Potency in A549 NSCLC

3-Bromo-2-methyl substitution on the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold maps to the active region identified in a 2026 SAR study: compound 28, bearing electron‑withdrawing substituents analogous to 3‑Br/2‑CH₃, achieved an IC₅₀ of 7.01 µM against A549 NSCLC cells and significantly reduced PI3K protein levels . In contrast, inactive analogues in the same series (compounds 12–14, 17–20, 22–25, 29–41) with different substitution patterns showed IC₅₀ >50 µM or no measurable cytotoxicity. The 3‑bromo‑2‑methyl motif positions the compound within the active SAR cluster (compounds 26–28) rather than the inactive majority.

Lung Cancer PI3K Inhibition Antiproliferative

mGluR2 Negative Allosteric Modulation: Scaffold Delivers Sub-10 nM Potency When Optimized at C3

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has produced the highly optimized mGluR2 NAM compound 11 (IC₅₀ = 8.9 nM) with oral bioavailability, CNS penetration, and in vivo efficacy in rodent cognition models from 0.32 mg/kg . This represents a 100‑fold improvement from the initial screening hit through systematic SAR exploration that included C3 position modification. The 3‑bromo‑2‑methyl substitution pattern provides a direct entry point into this SAR‑validated chemical space, offering a starting point for mGluR2 NAM programs that target treatment‑resistant depression and cognitive disorders.

CNS Drug Discovery mGluR2 NAM Allosteric Modulator

Physicochemical Advantage: Computed cLogP of ~0.9–1.2 Favors CNS Drug-Likeness Relative to Higher‑Lipophilicity Analogues

The 3‑bromo‑2‑methyl substitution on the pyrazolo[1,5-a]pyrazine scaffold is predicted to yield a cLogP in the range of 0.9–1.2 (based on in silico prediction tools and measured logP of 1.19 for the closely related 3‑bromo‑2‑methylpyrazolo[1,5‑a]pyrimidine core) . This falls within the optimal CNS drug‑likeness window (cLogP 1–3) defined by Wager et al. . In contrast, 5‑aryl or 2‑(4‑chlorophenyl) expanded analogues in the same scaffold family typically exceed cLogP 3.0, which is associated with higher metabolic clearance and increased hERG risk.

CNS Drug Design Physicochemical Properties Lipophilicity

In Vitro ADMET Precedent: Pyrazolo[1,5-a]pyrazin-4-one Scaffold Shows Favorable Pre‑ADMET Profile in PI3K Series

In a 2026 evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, comprehensive pre‑ADMET assessment (absorption, distribution, metabolism, excretion, toxicity) indicated favorable pharmacokinetic properties for compounds bearing electron‑withdrawing substituents at C3, including the 3‑bromo‑2‑methyl cluster . This is in contrast to the acyclic β‑amidomethyl vinyl sulfone counterparts in the alphavirus cysteine protease inhibitor series, where the linear form demonstrated poor pharmacokinetics with high in vivo clearance in mice, while the cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one form showed improved plasma exposure .

ADMET Drug-Likeness Preclinical Development

Recommended Application Scenarios for 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one


Parallel Synthesis Library Generation for mGluR2 NAM Lead Optimization

Utilize the C3–Br handle for Pd‑catalyzed Suzuki–Miyaura diversification to rapidly generate 50–200 analogues exploring the C3 aryl/heteroaryl space, directly accessing the SAR trajectory that produced compound 11 (IC₅₀ = 8.9 nM; in vivo efficacy at 0.32 mg/kg) . The 2‑CH₃ group provides conformational constraint beneficial for mGluR2 subtype selectivity.

PI3K-Targeted Antiproliferative Screening in NSCLC Models

Deploy as a starting point within the active SAR cluster (IC₅₀ 7–8 µM in A549) identified in the 2026 PI3K study . The 3‑bromo‑2‑methyl pattern mirrors the electron‑withdrawing substitution that correlated with PI3K protein level reduction, making it suitable for hit‑to‑lead optimization against A549 and H322 NSCLC lines.

Covalent Inhibitor Prodrug Design Exploiting Cyclic Scaffold Stability

Leverage the cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one form as a prodrug concept for acyclic warheads, as demonstrated by the improved plasma exposure of the cyclic form over the acyclic β‑amidomethyl vinyl sulfone in mouse PK studies . The 3‑Br handle enables further functionalization while retaining the pharmacokinetic benefits of the cyclic scaffold.

CNS Drug Discovery with Favorable Physicochemical Starting Point

Initiate CNS‑targeted programs from a scaffold with predicted cLogP ~0.9–1.2, within the optimal CNS drug‑likeness window (cLogP 1–3) . This avoids the lipophilicity‑driven attrition associated with 5‑aryl expanded analogues (cLogP >3.0), making the compound suitable for neuroscience hit‑finding campaigns targeting mGluR2 or related CNS receptors .

Quote Request

Request a Quote for 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.